molecular formula C21H37NO3Si B12900614 (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

Cat. No.: B12900614
M. Wt: 379.6 g/mol
InChI Key: MKVONNDLHMKPQG-TZIWHRDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with an aldehyde or ketone.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.

    Protection with TBDMS: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl and TBDMS groups can be substituted under appropriate conditions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Strategies: The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups during multi-step reactions.

Biology and Medicine

    Drug Development: The compound or its derivatives may be explored for potential pharmacological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (Cis-3-benzyl-4-hydroxymethyl-5-isopropyloxazolidin-4-yl)methanol: Lacks the TBDMS protecting group.

    (Cis-3-benzyl-4-(((tert-butyldiphenylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol: Uses a different silyl protecting group.

Uniqueness

The presence of the TBDMS protecting group in (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol provides unique stability and reactivity characteristics, making it particularly useful in synthetic organic chemistry.

Properties

Molecular Formula

C21H37NO3Si

Molecular Weight

379.6 g/mol

IUPAC Name

[(4R,5R)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21-/m1/s1

InChI Key

MKVONNDLHMKPQG-TZIWHRDSSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.